molecular formula C5H6N2O3 B13177841 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1368362-02-0

4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13177841
CAS No.: 1368362-02-0
M. Wt: 142.11 g/mol
InChI Key: NMTJRPWXNJNNIC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with β-keto esters or β-diketones under acidic or basic conditions . For instance, the condensation of 1,3-diketones with arylhydrazines can yield pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

1368362-02-0

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

4-hydroxy-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O3/c1-7-2-3(8)4(6-7)5(9)10/h2,8H,1H3,(H,9,10)

InChI Key

NMTJRPWXNJNNIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)O

Origin of Product

United States

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